molecular formula C11H12N4O2 B13114665 7-morpholino-2H-pyrimido[1,2-b]pyridazin-2-one CAS No. 88820-46-6

7-morpholino-2H-pyrimido[1,2-b]pyridazin-2-one

Cat. No.: B13114665
CAS No.: 88820-46-6
M. Wt: 232.24 g/mol
InChI Key: VCIOARGDJBCWKM-UHFFFAOYSA-N
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Description

7-Morpholino-2H-pyrimido[1,2-b]pyridazin-2-one is a heterocyclic compound featuring a fused pyrimidine-pyridazinone core with a morpholino substituent at the 7-position. The morpholine ring (a six-membered oxygen- and nitrogen-containing heterocycle) enhances solubility and pharmacokinetic properties, making this compound of interest in medicinal chemistry and drug discovery . Its structural uniqueness lies in the combination of electron-deficient pyridazinone and the polar morpholino group, which may influence receptor binding and metabolic stability compared to analogs with different substituents.

Properties

CAS No.

88820-46-6

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

7-morpholin-4-ylpyrimido[1,2-b]pyridazin-2-one

InChI

InChI=1S/C11H12N4O2/c16-11-3-4-15-9(12-11)1-2-10(13-15)14-5-7-17-8-6-14/h1-4H,5-8H2

InChI Key

VCIOARGDJBCWKM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN3C=CC(=O)N=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-morpholino-2H-pyrimido[1,2-b]pyridazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridazinones with sodium sulfide, leading to the formation of the desired pyrimidopyridazine derivative . Another approach includes the use of 5-acetyl-4-aminopyrimidines, which, when heated under reflux with methanol sodium in butanol, undergo cyclization to form pyrido[2,3-d]pyrimidin-5-one derivatives .

Industrial Production Methods

Industrial production methods for 7-morpholino-2H-pyrimido[1,2-b]pyridazin-2-one are not extensively documented in the literature. the general principles of heterocyclic compound synthesis, such as optimizing reaction conditions for scale-up and ensuring high yield and purity, are likely applicable.

Chemical Reactions Analysis

Types of Reactions

7-morpholino-2H-pyrimido[1,2-b]pyridazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the pyrimidopyridazine core.

Common Reagents and Conditions

Common reagents used in the reactions of 7-morpholino-2H-pyrimido[1,2-b]pyridazin-2-one include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions with amines can produce various amino-substituted pyrimidopyridazine derivatives .

Comparison with Similar Compounds

Substituent Variations at the 7-Position

The 7-position of the pyrimido[1,2-b]pyridazin-2-one scaffold is a critical site for functionalization. Key analogs and their substituents include:

Compound Name 7-Position Substituent Key Properties/Applications References
7-Morpholino-2H-pyrimido[1,2-b]pyridazin-2-one Morpholino Enhanced solubility, anti-inflammatory/anticancer activity
7-Chloro-2H-pyrimido[1,2-b]pyridazin-2-one Chloro Synthetic intermediate; lower polarity
7-(Piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Piperazinyl Improved CNS penetration (hypothesized)
7-[1-(2-Fluoroethyl)piperidin-4-yl] derivatives Fluorinated alkylpiperidinyl Increased metabolic stability

Key Observations :

  • Morpholino vs. Chloro: The morpholino group improves water solubility compared to the chloro analog, which is primarily a synthetic precursor .
  • Morpholino vs. However, morpholino derivatives avoid protonation at physiological pH, possibly reducing off-target effects .

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